molecular formula C28H30ClNO5 B4021115 ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B4021115
M. Wt: 496.0 g/mol
InChI Key: MOXSWKYBYMFKGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene compounds involves multi-step reactions, including the reaction of naphthalene-2,7-diol with a mixture of 4-chlorobenzaldehyde and ethyl cyanoacetate or ethyl α-cyano-4-chlorocinnamate, to yield compounds with significant antimicrobial activity. These syntheses are characterized by their efficiency in producing structurally complex molecules from relatively simple precursors (Radwan et al., 2020).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated using spectral data (IR, NMR, MS) and X-ray single crystal analysis, providing detailed insights into their crystalline structure. For example, a related compound demonstrated a monoclinic molecular structure with specific crystallographic parameters, highlighting the structural diversity achievable within this chemical family (Radwan et al., 2020).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization and condensation, leading to a wide range of products with potential biological activities. For instance, the reaction of chromene compounds with aniline or o-phenylenediamine can produce novel derivatives, illustrating the versatility of these molecules in chemical synthesis (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromene derivatives, including solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and can be tailored by modifying the chemical synthesis process.

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as antimicrobial activity, which can be attributed to their complex molecular structures. These properties are investigated through biological assays and structure-activity relationship studies, providing insights into their potential uses in medicinal chemistry (Radwan et al., 2020).

properties

IUPAC Name

ethyl 2-amino-4-[5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-5-33-28(32)26-24(25-21(31)7-6-8-23(25)35-27(26)30)20-13-18(15(2)11-16(20)3)14-34-22-10-9-19(29)12-17(22)4/h9-13,24H,5-8,14,30H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSWKYBYMFKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C(=C3)COC4=C(C=C(C=C4)Cl)C)C)C)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 5
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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